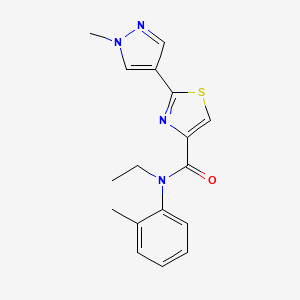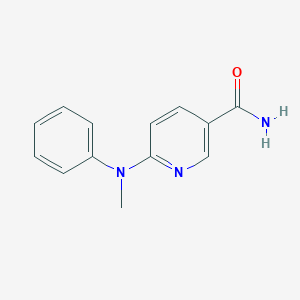
6-(N-methylanilino)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(N-methylanilino)pyridine-3-carboxamide is a chemical compound that belongs to the pyridine family. It is also known as MAP3C, and its molecular formula is C14H13N3O. This compound has been widely used in scientific research due to its potential therapeutic properties.
作用机制
The mechanism of action of 6-(N-methylanilino)pyridine-3-carboxamide involves the inhibition of various enzymes and proteins in the body. It has been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This inhibition leads to the suppression of inflammation and tumor growth. Additionally, this compound has been shown to inhibit the activity of topoisomerases, which are involved in DNA replication and transcription. This inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This reduction leads to the suppression of inflammation. Moreover, this compound has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 6-(N-methylanilino)pyridine-3-carboxamide in lab experiments is its potential therapeutic properties. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities, making it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 6-(N-methylanilino)pyridine-3-carboxamide. One of the directions is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail, particularly its interactions with various enzymes and proteins in the body. Additionally, further research can be conducted to improve its solubility in water and enhance its bioavailability.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic properties. It exhibits anti-inflammatory, anti-tumor, and anti-viral activities and has been investigated for its potential use in the treatment of various diseases. Its mechanism of action involves the inhibition of various enzymes and proteins in the body, and it has been shown to exhibit various biochemical and physiological effects. Although it has some limitations, such as low solubility in water, there are several future directions for the research on this compound.
合成方法
The synthesis of 6-(N-methylanilino)pyridine-3-carboxamide involves the reaction of 6-bromo-3-picoline with N-methylaniline in the presence of a palladium catalyst. The reaction is carried out in a solvent, such as dimethylformamide, at a high temperature. The resulting product is then purified by recrystallization.
科学研究应用
6-(N-methylanilino)pyridine-3-carboxamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. Moreover, it has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
6-(N-methylanilino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-16(11-5-3-2-4-6-11)12-8-7-10(9-15-12)13(14)17/h2-9H,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREHZZALUKTFAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

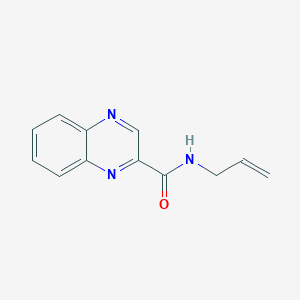
![(1R,2R)-N-[2-(3-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7645835.png)
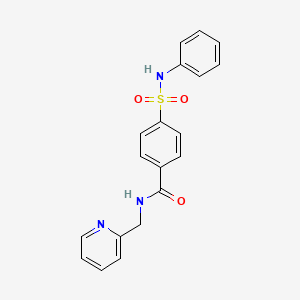
![Ethyl 2-amino-6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyanopyridine-3-carboxylate](/img/structure/B7645850.png)
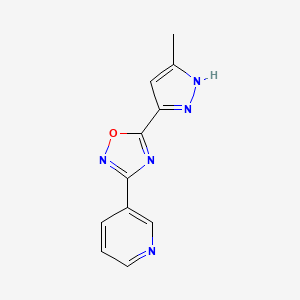
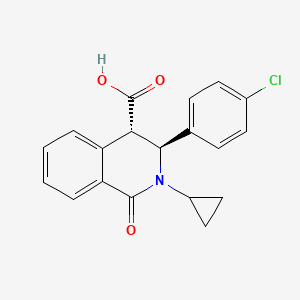
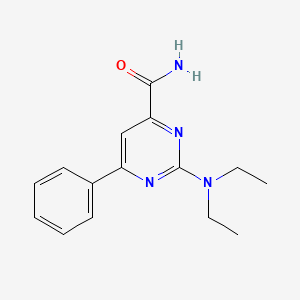

![N'-[4-(3-methylphenoxy)phenyl]-N-(2-pyridin-2-ylethyl)oxamide](/img/structure/B7645905.png)
![N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7645906.png)
![Pyrrolidin-1-yl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone](/img/structure/B7645923.png)

![2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoxaline-6-carboxamide](/img/structure/B7645935.png)
